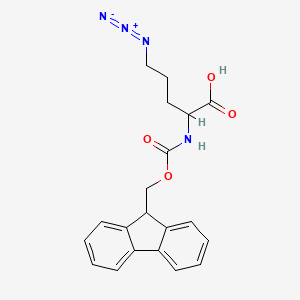
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Leu-OPfp: N-α-Fmoc-L-leucine pentafluorophenyl ester , is a compound widely used in the field of peptide synthesis. The compound combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with leucine, an essential amino acid, and pentafluorophenyl ester (OPfp), which is known for its high reactivity in peptide coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-OPfp typically involves the reaction of Fmoc-protected leucine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of Fmoc-Leu-OPfp follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Fmoc-Leu-OPfp primarily undergoes nucleophilic substitution reactions, where the pentafluorophenyl ester group is replaced by an amine group from another amino acid or peptide. This reaction is crucial in solid-phase peptide synthesis (SPPS) .
Common Reagents and Conditions:
Reagents: Common reagents include piperidine for Fmoc deprotection, DCC or HBTU for coupling reactions, and various scavengers to prevent side reactions.
Conditions: Reactions are typically carried out in organic solvents like DMF or DCM at room temperature or slightly elevated temperatures
Major Products: The major products of these reactions are peptides with the desired sequence, where Fmoc-Leu-OPfp has facilitated the coupling of leucine to the growing peptide chain .
科学的研究の応用
Chemistry: Fmoc-Leu-OPfp is extensively used in the synthesis of peptides and proteins. Its high reactivity and stability make it an ideal reagent for SPPS .
Biology and Medicine: In biological research, peptides synthesized using Fmoc-Leu-OPfp are used to study protein-protein interactions, enzyme functions, and receptor binding. In medicine, these peptides can be used in the development of peptide-based drugs and vaccines .
Industry: In the industrial sector, Fmoc-Leu-OPfp is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .
作用機序
The mechanism of action of Fmoc-Leu-OPfp involves the formation of a stable amide bond between the leucine residue and the incoming amino acid or peptide. The Fmoc group protects the amino group of leucine during the coupling reaction and is later removed by treatment with a base such as piperidine . The pentafluorophenyl ester group acts as a leaving group, facilitating the nucleophilic attack by the amine .
類似化合物との比較
Fmoc-Ile-OPfp: Similar to Fmoc-Leu-OPfp but with isoleucine instead of leucine.
Fmoc-Pro-OPfp: Contains proline instead of leucine.
Fmoc-Gly-OPfp: Contains glycine instead of leucine.
Uniqueness: Fmoc-Leu-OPfp is unique due to the presence of leucine, which imparts specific hydrophobic properties to the synthesized peptides. This can influence the folding and stability of the peptides, making Fmoc-Leu-OPfp particularly useful in the synthesis of peptides with specific structural and functional properties .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJCLLWLHKJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)

![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)

![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)
![4-[(4-Methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383948.png)
